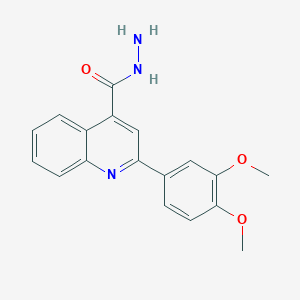

2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-23-16-8-7-11(9-17(16)24-2)15-10-13(18(22)21-19)12-5-3-4-6-14(12)20-15/h3-10H,19H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMWFORHWALOOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374341 | |

| Record name | 2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-66-9 | |

| Record name | 2-(3,4-dimethoxyphenyl)quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350997-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide. Quinoline derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, making this particular derivative a person of interest for further investigation in drug discovery and development. This document outlines a detailed, three-step synthetic protocol, commencing with the Pfitzinger reaction to construct the core quinoline scaffold, followed by esterification and subsequent hydrazinolysis. Furthermore, this guide presents a complete characterization profile of the target molecule, including its physical and spectral properties, to aid in its identification and quality control. The experimental workflows and underlying chemical transformations are visually represented through detailed diagrams to facilitate a deeper understanding of the entire process.

Introduction

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents. The incorporation of a 3,4-dimethoxyphenyl substituent at the 2-position and a carbohydrazide group at the 4-position of the quinoline ring is anticipated to modulate the biological activity of the parent scaffold, potentially leading to the discovery of new therapeutic leads. The carbohydrazide functional group, in particular, is a versatile pharmacophore known to participate in various biological interactions and serves as a key building block for the synthesis of a wide array of heterocyclic systems.

This guide details a robust and reproducible synthetic route to this compound, providing researchers with the necessary information to produce this compound for further biological evaluation.

Synthesis Pathway

The synthesis of this compound is accomplished through a three-step reaction sequence, as illustrated in the diagram below. The initial step involves the construction of the quinoline ring system via the Pfitzinger reaction, a well-established method for the synthesis of quinoline-4-carboxylic acids.

Experimental Protocols

Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid

This step utilizes the Pfitzinger reaction, a condensation reaction between isatin and an α-methylene carbonyl compound in the presence of a base.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0 g, 53.5 mmol) in absolute ethanol (50 mL).

-

To this solution, add isatin (2.0 g, 13.6 mmol) and 3',4'-dimethoxyacetophenone (2.45 g, 13.6 mmol).

-

The reaction mixture is heated to reflux and maintained at this temperature for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in water (100 mL) and washed with diethyl ether (2 x 50 mL) to remove any unreacted ketone.

-

The aqueous layer is then acidified to pH 4-5 with glacial acetic acid, leading to the precipitation of the product.

-

The solid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven to afford 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid.

Step 2: Synthesis of Ethyl 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylate

The carboxylic acid is converted to its corresponding ethyl ester via Fischer esterification.

Procedure:

-

Suspend 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid (3.0 g, 9.7 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

-

Carefully add concentrated sulfuric acid (1 mL) as a catalyst.

-

The mixture is heated to reflux for 8 hours.

-

After cooling, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration.

-

The crude product is washed with a saturated sodium bicarbonate solution and then with water.

-

The solid is dried to give ethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate.

Step 3: Synthesis of this compound

The final step involves the conversion of the ethyl ester to the desired carbohydrazide.

Procedure:

-

Dissolve ethyl 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate (2.5 g, 7.4 mmol) in absolute ethanol (40 mL) in a round-bottom flask.

-

Add hydrazine hydrate (99-100%) (2.0 mL, 41.2 mmol) to the solution.

-

The reaction mixture is heated to reflux for 6 hours.

-

Upon cooling, the product crystallizes out of the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

Characterization Data

Due to the absence of experimentally determined data in the surveyed literature for this compound, the following characterization data is predicted based on the analysis of closely related analogs. Researchers are advised to perform their own analytical characterization for confirmation.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₈H₁₇N₃O₃ |

| Molecular Weight | 323.35 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >200 °C (decomposition) |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in ethanol and methanol |

Spectroscopic Data

| Technique | Predicted Spectral Features |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 9.6 (s, 1H, -CONH-), 8.2-7.5 (m, 5H, quinoline-H), 7.4-7.0 (m, 3H, Ar-H), 4.5 (s, 2H, -NH₂), 3.9 (s, 6H, 2 x -OCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 168 (C=O), 158-110 (quinoline and aromatic carbons), 56 (2 x -OCH₃) |

| IR (KBr, cm⁻¹) | ν: 3300-3100 (N-H stretching), 1660 (C=O stretching), 1600-1450 (C=C and C=N stretching), 1250 (C-O stretching) |

| Mass Spectrometry (ESI-MS) | m/z: 324.13 [M+H]⁺ |

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the experimental work and the characterization process.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The three-step synthesis is efficient and utilizes readily available starting materials and standard laboratory techniques. The predicted characterization data serves as a valuable reference for researchers working with this compound. The availability of this synthetic route and the comprehensive characterization data will undoubtedly facilitate further research into the pharmacological potential of this novel quinoline derivative. It is the hope that this guide will serve as a valuable resource for the scientific community and stimulate further exploration in the field of medicinal chemistry.

Spectroscopic and Synthetic Profile of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological significance of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Chemical Formula: C₁₈H₁₇N₃O₃

Molecular Weight: 323.35 g/mol

IUPAC Name: this compound

CAS Number: 350997-66-9[1]

Canonical SMILES: COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)OC[2]

InChI Key: YKMWFORHWALOOV-UHFFFAOYSA-N[2]

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a molecule. The predicted monoisotopic mass of this compound is 323.12698 Da.[2] The table below summarizes the predicted m/z values for various adducts that may be observed in an ESI-MS experiment.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 324.13426 |

| [M+Na]⁺ | 346.11620 |

| [M+K]⁺ | 362.09014 |

| [M+NH₄]⁺ | 341.16080 |

| [M-H]⁻ | 322.11970 |

| [M+HCOO]⁻ | 368.12518 |

| [M+CH₃COO]⁻ | 382.14083 |

| [M]⁺ | 323.12643 |

| [M]⁻ | 323.12753 |

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following characteristic signals. The chemical shifts (δ) are reported in parts per million (ppm).

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -NH₂ (Hydrazide) | ~ 4.5 - 5.0 | Broad Singlet |

| -NH (Amide) | ~ 9.5 - 10.5 | Broad Singlet |

| Methoxy (-OCH₃) | ~ 3.9 | Singlet |

| Quinoline & Phenyl Protons | ~ 7.0 - 8.5 | Multiplets |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in DMSO-d₆ is expected to show signals corresponding to the carbonyl carbon, the aromatic carbons of the quinoline and dimethoxyphenyl rings, and the methoxy carbons.

| Carbon Atoms | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | ~ 165 - 170 |

| Aromatic Carbons | ~ 110 - 160 |

| Methoxy Carbons (-OCH₃) | ~ 55 - 60 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amide & Amine) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Amide) | 1650 - 1680 |

| C=N Stretch (Quinoline) | 1580 - 1620 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Methoxy) | 1020 - 1250 |

Experimental Protocols

A standard and reliable method for the synthesis of this compound involves a multi-step process. The general workflow is depicted in the diagram below.

References

Physical and chemical properties of quinoline-4-carbohydrazide derivatives

An In-depth Technical Guide to the Physical and Chemical Properties of Quinoline-4-Carbohydrazide Derivatives

Introduction

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a foundational scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4] Among the vast library of quinoline-based compounds, quinoline-4-carbohydrazide derivatives have emerged as a particularly promising class. The carbohydrazide moiety (-CONHNH₂) provides a versatile linker for molecular hybridization, allowing for the synthesis of complex molecules with enhanced and often multi-target biological activities.[5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of various quinoline-4-carbohydrazide derivatives, detailing experimental protocols for their synthesis and characterization, and visualizing key experimental and biological pathways.

Experimental Workflows and Synthesis

The synthesis of quinoline-4-carbohydrazide derivatives typically follows a multi-step pathway, starting from commercially available precursors. A common synthetic route involves the Pfitzinger reaction to construct the quinoline core, followed by esterification and subsequent hydrazinolysis to form the key carbohydrazide intermediate. This intermediate is then reacted with various electrophiles, such as aldehydes or activated carboxylic acids, to yield the final derivatives.

A representative synthetic workflow for preparing 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids is depicted below.[7]

Physical Properties

The physical properties of quinoline-4-carbohydrazide derivatives, such as melting point and yield, are crucial for their identification and purity assessment. These properties vary significantly depending on the nature and position of substituents on the quinoline ring and the appended moieties.

Table 1: Physical Properties of Selected Quinoline-4-Carbohydrazide Derivatives.

| Compound ID | R Group / Derivative Structure | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 6b | (Z)-N-(3-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide | C₃₅H₂₉BrN₄O₆ | 67 | 235-237 | [7] |

| 6d | (Z)-N-(3-(2-(2-(4-Bromophenyl)quinoline-4-carbonyl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-4-methoxybenzamide | C₃₆H₃₁BrN₄O₇ | 64 | 208-210 | [7] |

| 6g | (Z)-N-(1-(4-Bromophenyl)-3-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide | C₃₄H₂₅Br₂N₄O₄ | - | - | [7] |

| 12g | 4-Fluorobenzylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | - | - | 212 | [8] |

| 12l | 4-Hydroxy-N'-(4-methoxybenzylidene)-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | - | - | 240 | [8] |

| Comp-I | Schiff base with Benzaldehyde (from 7-chloroquinoline-3-carbohydrazide) | C₁₇H₁₄ClN₃O | - | 224.6 | [4] |

| Comp-II | Schiff base with 2-Bromobenzaldehyde (from 7-chloroquinoline-3-carbohydrazide) | C₁₇H₁₃BrClN₃O | - | 214.76 | [4] |

| HQ | (E)-N'-(2,4-Dihydroxybenzylidene) quinoline-3-carbohydrazide | C₁₇H₁₃N₃O₃ | 80 | 288-290 (dec) |[9] |

Chemical and Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds. ¹H NMR, ¹³C NMR, and IR spectroscopy provide detailed information about the molecular framework and functional groups present in the quinoline-4-carbohydrazide derivatives.

Table 2: Key Spectroscopic Data for Representative Quinoline-4-Carbohydrazide Derivatives.

| Compound ID | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (ν cm⁻¹) | Mass Spec (m/z) | Reference |

|---|---|---|---|---|---|

| 6b | 10.76 (s, 1H, NH), 10.40 (s, 1H, NH), 9.89 (s, 1H, NH), 8.45 (d, 1H), 7.39 (s, 1H, =CH), 3.90, 3.89, 3.86 (s, 9H, 3xOCH₃) | - | - | - | [7] |

| 6f | 8.44 (d, 1H, C5-H of quinoline), 7.88 (t, 1H, C7-H of quinoline), 7.71 (t, 1H, C6-H of quinoline), 7.36 (s, 1H, C2-H of acrylamide), 3.86 (s, 3H, OCH₃) | 166.13, 165.98, 165.10 (3x C=O), 55.93 (OCH₃) | - | - | [7][10] |

| 8 | 8.00–8.09 (m, 4H, dioxoisoindolinyl moiety) | 166.66, 165.30 (2x C=O) | - | - | [5] |

| 12g | 16.65 (s, 1H, OH), 13.32 (s, 1H, NH), 12.09 (s, 1H, NH), 8.50 (s, 1H, =CH), 8.00 (d, 1H, quinoline H₅) | 173.24, 167.94, 162.84 (C=O), 150.25, 96.41 | 2200-3400 (OH), 1667 (C=O), 1649 (C=O) | 326 [M+H]⁺ | [8] |

| 12l | 16.80 (s, 1H, OH), 13.24 (s, 1H, NH), 12.06 (s, 1H, NH), 8.41 (s, 1H, =CH), 3.82 (s, 3H, OCH₃) | 172.20, 167.64, 162.85 (C=O), 55.82 (OCH₃) | 2500-3200 (OH), 1663 (C=O), 1650 (C=O) | 338 [M+H]⁺ | [8] |

| NQ | 12.54 (s, 1H, NH), 9.36 (s, 1H, azomethine -HC=N-), 8.98 (s, 1H), 8.93 (s, 1H, quinoline H1 and H3) | 162.46 (C=O), 149.42 (-C=N- quinoline), 144.13 (azomethine -HC=N-) | 3192 (-NH-), 1666 (C=O), 1614 (azomethine), 1595 (-C=N- quinoline) | - |[9] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for scientific research. The following are representative procedures for the synthesis of key intermediates and final derivatives.

Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid (1) This procedure utilizes the Pfitzinger reaction.[5] Isatin is reacted with 4-bromoacetophenone in refluxing ethanol under basic conditions (e.g., 33% potassium hydroxide) for approximately 12 hours.[5][7]

Synthesis of Ethyl quinoline-4-carboxylate (Ester Intermediate) The carboxylic acid derivative (1) is heated in absolute ethanol containing a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 12 hours.[5][7]

Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (3) The ester intermediate is treated with hydrazine hydrate in boiling ethanol.[5] The reaction mixture is refluxed for about 7 hours to afford the key carbohydrazide intermediate.[7]

General Procedure for Synthesis of 4-hydroxy-N′-(4-substituted-benzoyl)quinoline-3-carbohydrazides (6a–e) A mixture of 4-hydroxyquinoline-3-carbohydrazide (1.5 mmol), the appropriate 4-substituted benzoyl chloride (1.5 mmol), and a catalytic amount of Na₂CO₃ (0.5 mmol) is dissolved in dry DMF (10 ml).[11] The solution is stirred at room temperature for 16 hours. The reaction mixture is then poured over crushed ice. The resulting solid precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final product.[11]

General Procedure for Synthesis of Schiff Bases (from 7-chloroquinoline-3-carbohydrazide) An equimolar solution of 7-chloroquinoline-3-carbohydrazide (0.01 mol) is dissolved in 10 ml of ethanol.[4] To this solution, various substituted aldehydes (0.01 mol) are added, followed by 4-6 drops of glacial acetic acid. The reaction mixture is refluxed for 10 hours. After cooling, the solution is poured into ice-cold water. The solid product is separated by filtration, dried, and recrystallized from ethanol.[4]

Biological Activity and Signaling Pathways

Quinoline-4-carbohydrazide derivatives are frequently investigated for their potential as therapeutic agents. Certain derivatives have shown potent activity as anticancer and antimicrobial agents. For example, some 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated significant antiproliferative action against breast carcinoma cells by inhibiting the EGFR kinase signaling pathway.[7][10]

Other derivatives have been identified as novel microbial DNA-gyrase inhibitors, showing promising activity against Gram-positive bacteria like S. aureus.[5][6] Compounds 6b and 10, for instance, exhibited IC₅₀ values of 33.64 and 8.45 μM, respectively, in an S. aureus DNA gyrase supercoiling assay.[5][6]

Quinoline-4-carbohydrazide derivatives represent a versatile and pharmacologically significant class of compounds. Their synthesis is readily achievable through established chemical pathways, allowing for extensive structural modification. The physicochemical and spectroscopic data summarized herein provide a valuable resource for the identification and characterization of these molecules. The potent biological activities demonstrated by certain derivatives, particularly in the areas of oncology and microbiology, underscore their potential as lead compounds in drug discovery and development. Further research into structure-activity relationships and mechanism of action will continue to drive the optimization of this promising chemical scaffold.

References

- 1. ijfmr.com [ijfmr.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 8. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]

- 10. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide

Disclaimer: As of late 2025, a complete, publicly available single-crystal X-ray diffraction analysis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carbohydrazide has not been identified in the scientific literature. This guide, therefore, presents a comprehensive, generalized methodology for the synthesis, crystallization, and structural analysis of this compound, based on established protocols for closely related quinoline derivatives. The quantitative data herein is illustrative and representative of this class of molecules.

This technical whitepaper provides a detailed overview of the methodologies and data interpretation central to the crystal structure analysis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are engaged in the structural elucidation of novel organic compounds.

Introduction

Quinoline derivatives form a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, this compound, incorporates the quinoline scaffold, a dimethoxyphenyl group, and a carbohydrazide moiety, suggesting its potential as a versatile building block for novel therapeutic agents.

The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its physicochemical properties, reactivity, and biological function. This information is critical for structure-activity relationship (SAR) studies, pharmacophore modeling, and the rational design of new drug candidates. This guide outlines the essential experimental protocols for achieving this.

Synthesis and Characterization

The synthesis of the title compound can be achieved through a multi-step reaction sequence, beginning with the well-established Pfitzinger reaction to construct the quinoline core.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylic acid.

-

A mixture of isatin (1 equivalent), 3',4'-dimethoxyacetophenone (1 equivalent), and a 33% aqueous solution of potassium hydroxide (3 equivalents) in ethanol is refluxed for 12-18 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute HCl solution to precipitate the carboxylic acid.

-

The solid product is filtered, washed with water, and dried.

-

-

Step 2: Esterification to Ethyl 2-(3,4-Dimethoxyphenyl)quinoline-4-carboxylate.

-

The synthesized carboxylic acid (1 equivalent) is dissolved in absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 12 hours.

-

The excess ethanol is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution.

-

The resulting ester is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ester, which can be purified by column chromatography.

-

-

Step 3: Hydrazinolysis to this compound.

-

The ethyl ester (1 equivalent) is dissolved in ethanol.

-

Hydrazine hydrate (5-10 equivalents) is added, and the mixture is refluxed for 7-10 hours.[1]

-

After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the final carbohydrazide product.

-

The synthesized compound would then be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and Mass Spectrometry to confirm its chemical identity and purity before proceeding to crystallization.

Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. Several methods can be employed, with the choice of solvent and technique being paramount.

Experimental Protocol: Crystallization

-

Purity: The compound must be of the highest possible purity. Recrystallization or column chromatography may be necessary.

-

Solvent Selection: A suitable solvent is one in which the compound is moderately soluble. Solvents such as ethanol, methanol, ethyl acetate, dichloromethane, and their mixtures are common choices for quinoline derivatives.

Common Crystallization Techniques:

-

Slow Evaporation:

-

A saturated or near-saturated solution of the compound is prepared in a suitable solvent in a clean vial.

-

The solution is filtered to remove any particulate matter.

-

The vial is covered with a cap or paraffin film pierced with a few small holes to allow for slow solvent evaporation over several days to weeks at a constant temperature.

-

-

Slow Cooling:

-

A saturated solution is prepared by heating the compound in a suitable solvent.

-

The hot solution is filtered into a clean, insulated container (e.g., a vial placed within a larger beaker packed with glass wool).

-

The container is allowed to cool slowly to room temperature, and then potentially moved to a refrigerator or freezer to promote crystal growth.

-

-

Vapor Diffusion:

-

A concentrated solution of the compound is placed in a small, open vial.

-

This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.

-

Over time, the anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to determine the electron density distribution, and thus the atomic positions, within the crystal lattice.

Experimental Protocol: Data Collection and Structure Refinement

-

Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer (e.g., Bruker APEX-II CCD) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source at a controlled temperature (typically 100-296 K). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected raw data is processed using software suites like SAINT or CrysAlisPro. This involves indexing the diffraction spots, integrating their intensities, and applying corrections for factors such as absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods (e.g., with SHELXT) and refined by full-matrix least-squares on F² using software like SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation (Illustrative)

The following tables present representative data that would be expected from a successful crystal structure analysis of a compound like this compound.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters.

| Parameter | Value |

| Empirical formula | C₁₈H₁₇N₃O₃ |

| Formula weight | 323.35 |

| Temperature | 293(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 15.456(6) Å, β = 98.76(5)° | |

| c = 11.234(5) Å, γ = 90° | |

| Volume | 1734.5(12) ų |

| Z | 4 |

| Density (calculated) | 1.238 Mg/m³ |

| Absorption coefficient | 0.086 mm⁻¹ |

| F(000) | 680 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 8765 |

| Independent reflections | 3876 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.145 |

| R indices (all data) | R₁ = 0.068, wR₂ = 0.158 |

Table 2: Illustrative Selected Bond Lengths (Å).

| Bond | Length (Å) | Bond | Length (Å) |

| C(2)-N(1) | 1.375(3) | C(4)-C(10) | 1.421(4) |

| C(2)-C(11) | 1.482(4) | C(10)-O(1) | 1.225(3) |

| C(4)-C(4A) | 1.411(4) | C(10)-N(2) | 1.334(3) |

| C(8A)-N(1) | 1.389(3) | N(2)-N(3) | 1.401(3) |

Table 3: Illustrative Selected Bond Angles (°).

| Atoms | Angle (°) | Atoms | Angle (°) |

| N(1)-C(2)-C(3) | 122.5(2) | C(3)-C(4)-C(10) | 118.9(3) |

| C(2)-N(1)-C(8A) | 117.8(2) | O(1)-C(10)-N(2) | 123.4(3) |

| C(4A)-C(4)-C(10) | 120.5(3) | C(10)-N(2)-N(3) | 121.7(2) |

Visualization of Experimental Workflow

The overall process from chemical synthesis to final structural analysis can be visualized as a logical workflow.

Caption: Workflow for Synthesis and X-ray Crystallographic Analysis.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide provides a robust and detailed framework for its determination. The protocols for synthesis, crystallization, and X-ray diffraction analysis are well-established for this class of compounds. The successful elucidation of this structure would provide invaluable insight for medicinal chemists, enabling a deeper understanding of its steric and electronic properties and facilitating its development in future drug discovery efforts. The illustrative data presented serves as a benchmark for what can be expected from such an analysis.

References

The Diverse Biological Potential of Quinoline Carbohydrazide Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus, a heterocyclic aromatic compound, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting quinoline carbohydrazide scaffold gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This technical guide provides a comprehensive overview of the significant preclinical findings related to quinoline carbohydrazide derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Quinoline carbohydrazide derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for cancer cell proliferation and survival. The primary modes of action include the inhibition of key signaling pathways, disruption of microtubule dynamics, and induction of programmed cell death (apoptosis).

Quantitative Analysis of Anticancer Activity

The anticancer potency of various quinoline carbohydrazide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric for this assessment. A lower IC50 value indicates greater potency.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quinoline-based dihydrazone | Compound 3b | MCF-7 (Breast) | 7.016 | 5-FU | - |

| Quinoline-based dihydrazone | Compound 3c | MCF-7 (Breast) | 7.05 | 5-FU | - |

| Quinoline-based dihydrazone | - | BGC-823 (Gastric) | 7.01 - 34.32 | 5-FU | - |

| Quinoline-based dihydrazone | - | BEL-7402 (Hepatoma) | 7.01 - 34.32 | 5-FU | - |

| Quinoline-based dihydrazone | - | A549 (Lung Adenocarcinoma) | 7.01 - 34.32 | 5-FU | - |

| 2-(quinoline-4-carbonyl)hydrazide-acrylamide | Compound 6a | MCF-7 (Breast) | 3.39 | Doxorubicin | 6.18 |

| 2-(quinoline-4-carbonyl)hydrazide-acrylamide | Compound 6b | MCF-7 (Breast) | 5.94 | Doxorubicin | 6.18 |

| 2-(quinoline-4-carbonyl)hydrazide-acrylamide | Compound 6h | MCF-7 (Breast) | 2.71 | Doxorubicin | 6.18 |

| Quinoline hydrazone | Compound 5 | MCF-7 (Breast) | 0.98 | Erlotinib | 1.83 |

| Quinoline hydrazone | Compound 5 | HepG2 (Liver) | 1.06 | Erlotinib | 2.13 |

| Thiazole-clubbed quinoline hydrazone | Compound 6 | A549 (Lung) | 3.93 | Cisplatin | 3.90 |

| Chalcone derivatives of quinoline hydrazone | Compound 11 | A549 (Lung) | 1.91 - 5.29 | LY294002 | 2.68 - 3.52 |

| Chalcone derivatives of quinoline hydrazone | Compound 12 | K-562 (Leukemia) | 1.91 - 5.29 | LY294002 | 2.68 - 3.52 |

| Hydrazone-bearing quinoline | Compound 15 | Panc-1 (Pancreatic) | 5.499 | Doxorubicin | 6.99 - 1.05 |

| Hydrazone-bearing quinoline | Compound 15 | HepG2 (Liver) | 9.417 | Doxorubicin | 6.99 - 1.05 |

| Hydrazone-bearing quinoline | Compound 15 | CCRF (Leukemia) | 7.448 | Doxorubicin | 6.99 - 1.05 |

Table 1: Summary of IC50 values for various quinoline carbohydrazide derivatives against different cancer cell lines.[1][2][3]

Mechanisms of Anticancer Action

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4] These pathways are crucial for cell proliferation, survival, and differentiation.[5][6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[5][6] Quinoline-based compounds have been designed to inhibit the kinase activity of EGFR, thereby blocking these oncogenic signals.[6] Inhibition of EGFR leads to the downregulation of pro-survival signals and can induce apoptosis.[4][6]

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[7] Disruption of microtubule dynamics is a well-established anticancer strategy.[7] Certain quinoline derivatives act as tubulin polymerization inhibitors, binding to tubulin and preventing the formation of microtubules.[8] This disruption of the cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing and ultimately inducing apoptosis.[8][9]

Apoptosis is a regulated process of programmed cell death essential for normal tissue homeostasis. Cancer cells often evade apoptosis. Quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] Both pathways converge on the activation of a cascade of cysteine proteases known as caspases.[12] Initiator caspases (e.g., caspase-8 and caspase-9) activate executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[11][12] Studies have shown that quinoline derivatives can activate caspase-8 and caspase-9, leading to the cleavage of caspase-3 and subsequent cell death.[10][11]

Antimicrobial Activity: A Broad Spectrum of Action

Quinoline carbohydrazide derivatives have emerged as promising candidates in the fight against microbial infections, exhibiting activity against a wide range of bacteria and fungi.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) |

| Quinoline-Sulfonamide Complex | QBSC 4d | Staphylococcus aureus | 0.1904 |

| Quinoline-Sulfonamide Complex | QBSC 4d | Escherichia coli | 6.09 |

| Quinoline-Sulfonamide Complex | QBSC 4d | Candida albicans | 0.1904 |

| Quinoline-Sulfonamide Complex | QBSC 4b | Staphylococcus aureus | 48.75 |

| Quinoline-Sulfonamide Complex | QBSC 4b | Escherichia coli | 48.75 |

| Quinolone Hybrid | Compound 16 | Staphylococcus pneumoniae | ≤ 0.008 |

| Quinolone Hybrid | Compound 17 | Staphylococcus pneumoniae | ≤ 0.008 |

| Quinolone Hybrid | Compound 18 | Staphylococcus pneumoniae | ≤ 0.008 |

| 2-sulfoether-4-quinolone | Compound 15 | Staphylococcus aureus | 0.8 (µM) |

| 2-sulfoether-4-quinolone | Compound 15 | Bacillus cereus | 0.8 (µM) |

| Quinoline derivative | Compound 6 | Clostridium difficile | 1.0 |

| Quinoline derivative | Compound 4 | Clostridium difficile | 2.0 |

| Quinoline derivative | Compound 2 | Clostridium difficile | 4.0 |

| Quinoline derivative | Compound 3 | Clostridium difficile | 4.0 |

| Quinoline derivative | Compound 5 | Clostridium difficile | 4.0 |

| Quinoline derivative | Compound 8 | Clostridium difficile | 4.0 |

Table 2: Summary of MIC values for various quinoline carbohydrazide derivatives against different microorganisms.[13][14][15]

Antiviral Activity: Targeting Viral Replication

The emergence of viral diseases with pandemic potential underscores the urgent need for novel antiviral agents. Quinoline carbohydrazide scaffolds have shown promise in this area, particularly against Dengue virus.

Quantitative Analysis of Antiviral Activity

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Compound Class | Specific Derivative | Virus | EC50 (µM) |

| Quinoline analogue | Chloroquine | HCoV-OC43 | 0.12 - 12 |

| Quinoline analogue | Hydroxychloroquine | HCoV-OC43 | 0.12 - 12 |

| 4-oxo-4H-quinolin-1-yl acylhydrazone | Compound 4 | TMV | 51.2% inhibition at 500 mg/L |

| 4-oxo-4H-quinolin-1-yl acylhydrazone | Compound 11 | TMV | 49.6% inhibition at 500 mg/L |

| 4-oxo-4H-quinolin-1-yl acylhydrazone | Compound 17 | TMV | 47.1% inhibition at 500 mg/L |

| Quinoline derivative | Compound 1 | Dengue Virus Serotype 2 | - |

| Quinoline derivative | Compound 2 | Dengue Virus Serotype 2 | - |

Table 3: Summary of antiviral activity data for quinoline derivatives.[16][17][18]

Mechanism of Antiviral Action against Dengue Virus

The Dengue virus (DENV) life cycle involves several stages, including entry into the host cell, replication of the viral genome, and assembly of new viral particles.[11][19] Antiviral drugs can target any of these stages. Quinoline derivatives may interfere with the early stages of the DENV infection, potentially by inhibiting viral entry or the replication of the viral RNA.[18]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to a variety of diseases. Quinoline carbohydrazide derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[20][21][22]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often assessed in animal models of inflammation, such as the carrageenan-induced paw edema test in rats.

| Compound Class | Specific Derivative | Animal Model | % Inhibition of Edema | Reference Drug | % Inhibition of Edema |

| 2-phenylquinoline-4-carboxamide | Compound 5 | Carrageenan-induced paw edema (Rat) | Significant | Diclofenac Sodium | - |

| 2-phenylquinoline-4-carboxamide | Compound 2 | Carrageenan-induced paw edema (Rat) | Moderate | Diclofenac Sodium | - |

Table 4: Summary of in vivo anti-inflammatory activity.[20][21]

Mechanism of Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory effects of some quinoline derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[23][24] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[25] By inhibiting COX-2, quinoline carbohydrazides can reduce the synthesis of these pro-inflammatory mediators.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline carbohydrazide derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

-

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth of the microorganism.

-

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilutions: Prepare two-fold serial dilutions of the quinoline carbohydrazide derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

-

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in turbidity.

-

Procedure:

-

Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP (required for polymerization), and a polymerization buffer.

-

Compound Addition: Add the quinoline carbohydrazide derivative at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The effect of the inhibitor can be quantified by comparing the initial rate of polymerization and the maximum polymer mass achieved in the presence and absence of the compound.

-

Conclusion and Future Directions

The quinoline carbohydrazide scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The preclinical data summarized in this guide highlight the significant potential of these compounds in oncology, infectious diseases, and inflammatory disorders. The diverse mechanisms of action, including enzyme inhibition, disruption of cellular processes, and induction of apoptosis, underscore the rich pharmacology of this chemical class.

Future research should focus on several key areas to advance the clinical translation of these promising compounds:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the quinoline carbohydrazide scaffold are needed to optimize potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Elucidation: Further in-depth studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Promising candidates should be evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

-

Development of Drug Delivery Systems: Innovative drug delivery strategies could be explored to enhance the therapeutic index of these compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. ClinPGx [clinpgx.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. alliedacademies.org [alliedacademies.org]

- 21. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Intricacies: A Technical Guide to the Mechanism of Action of Substituted Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a versatile heterocyclic structure, has proven to be a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. Substituted quinoline derivatives have emerged as crucial therapeutic agents and promising candidates in the fight against a wide range of diseases, including cancer, malaria, bacterial infections, and neurodegenerative disorders. Understanding the precise mechanisms by which these compounds exert their effects is paramount for the rational design of more effective and selective drugs. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of substituted quinoline compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.

Key Mechanisms of Action of Substituted Quinoline Compounds

Substituted quinolines achieve their therapeutic effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. The primary modes of action explored in this guide include the inhibition of crucial enzymes such as kinases and topoisomerases, disruption of essential cellular structures like microtubules, and interference with metabolic pathways vital for pathogen survival.

Kinase Inhibition: Disrupting Cellular Signaling Cascades

Protein kinases are pivotal regulators of numerous cellular processes, including proliferation, survival, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. A significant number of substituted quinoline derivatives have been developed as potent kinase inhibitors, targeting key players in oncogenic signaling pathways.

Key Signaling Pathways Targeted:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[1] Quinoline derivatives can inhibit key components of this pathway, such as PI3K and mTOR, thereby blocking downstream signaling that promotes tumorigenesis.[1][2]

-

EGFR and VEGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for tumor growth and angiogenesis.[3][4] Substituted quinolines have been designed to block the kinase activity of these receptors, thereby impeding cancer progression.[3][5]

Quantitative Data: Kinase Inhibitory Activity of Substituted Quinolines

| Compound Class | Target Kinase(s) | Cell Line(s) | IC50/Ki Value(s) | Reference(s) |

| 4-Anilino-quinoline derivatives | PI3Kα | - | 0.50 - 2.03 nM | [6] |

| 4-Anilino-quinoline derivatives | mTOR | - | 64 nM (PQQ) | [7] |

| Quinoline-based hybrids | EGFR, VEGFR-2, HER2, CDK2 | HepG2 | 0.083 µM (EGFR), 0.076 µM (VEGFR-2), 0.138 µM (HER2), 0.183 µM (CDK2) | [8] |

| 3,6-disubstituted quinoline | c-Met | MKN45 | 9.3 nM | [3] |

| 4,6,7-substituted quinolines | c-Met | - | 19 nM, 64 nM | [3] |

| 4-Anilino-quinoline-3-carbonitriles | EGFR | - | 31.80 nM, 37.07 nM, 42.52 nM | [3] |

| Quinoline-based compounds | PAK1 | BxPC-3 | 15.27 µM | [9] |

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition by Substituted Quinolines

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted quinoline compounds.

Topoisomerase Inhibition: Inducing DNA Damage

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis. Certain substituted quinoline derivatives function as topoisomerase poisons, stabilizing the transient enzyme-DNA cleavage complex.

Quantitative Data: Topoisomerase Inhibitory Activity of Substituted Quinolines

| Compound Class | Target Topoisomerase | Cell Line(s) | IC50/GI50 Value(s) | Reference(s) |

| Pyrazolo[4,3-f]quinoline derivatives | Topoisomerase IIα | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | < 8 µM | [10][11] |

| Quinolino[3,4-b]quinoxaline derivative | Topoisomerase IIα | HeLa | 5.14 µM | [12] |

Experimental Workflow: Topoisomerase II Decatenation Assay

Caption: Workflow for assessing Topoisomerase II inhibition by substituted quinolines.

Antimalarial Action: Targeting Heme Detoxification

Quinoline-based drugs like chloroquine have been mainstays in malaria treatment for decades. Their primary mechanism of action involves interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite, Plasmodium falciparum. The parasite polymerizes heme into an inert crystalline pigment called hemozoin. Quinoline antimalarials accumulate in the parasite's acidic food vacuole and inhibit this polymerization process, leading to a buildup of toxic free heme that kills the parasite.[13]

Quantitative Data: Antimalarial Activity of Substituted Quinolines

| Compound Class | P. falciparum Strain(s) | IC50 Value(s) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Dihydropyrimidine-quinoline derivatives | W2 | 0.014 - 15.87 µg/mL |[13] | | Quinoline-β-lactam hybrids | W2 | 80 - 94 nM |[14] | | Quinoline-sulfonamide hybrids | 3D7, K1 | 0.01 - 0.41 µM |[14] | | Bisquinoline derivatives | - | 1 - 100 nM |[15] | | Quinoline-pyrazole conjugate | CQR PfDd2 | 0.033 µM |[16] | | Quinoline-dioxoisoindoline conjugate | CQR PfW2 | 0.097 µM |[16] |

Antibacterial Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones, a major class of synthetic antibacterial agents, exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, fluoroquinolones induce lethal DNA damage in bacteria.

Quantitative Data: Antibacterial Activity of Substituted Quinolines

| Compound Class | Bacterial Strain(s) | MIC Value(s) (µg/mL) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | 7-Methoxyquinoline-sulfonamide derivatives | E. coli, C. albicans | 7.812 (E. coli), 31.125 (C. albicans) |[17] | | Quinoxaline derivatives | E. coli, B. subtilis, C. albicans, A. flavus | 8 (E. coli), 16 (B. subtilis, C. albicans, A. flavus) |[18] | | Quinoline-based hydroxyimidazolium hybrids | S. aureus, M. tuberculosis H37Rv | 2 (S. aureus), 10 (M. tuberculosis) |[19] | | 6-amino-4-methyl-1H-quinoline-2-one derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 |[20] |

Other Mechanisms of Action

-

Tubulin Polymerization Inhibition: Some quinoline derivatives disrupt the dynamics of microtubules, which are essential for cell division, by inhibiting the polymerization of tubulin.[21] This leads to cell cycle arrest and apoptosis.

-

Modulation of Gap Junctional Intercellular Communication (GJIC): Certain substituted quinolines have been shown to enhance GJIC, a process often suppressed in cancer cells.[22][23][24][25] Restoring this communication can contribute to the suppression of tumor growth.

Detailed Experimental Protocols

A thorough understanding of the mechanism of action requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to investigate the biological activities of substituted quinoline compounds.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted quinoline compound against a specific protein kinase.

Materials:

-

Kinase of interest

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Substituted quinoline compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well or 384-well white opaque plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a stock solution of the substituted quinoline in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Kinase Reaction:

-

In a multi-well plate, add the substituted quinoline compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the kinase).

-

Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Topoisomerase I DNA Relaxation Assay

Objective: To assess the ability of a substituted quinoline compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)

-

Substituted quinoline compound

-

Loading dye

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, combine the assay buffer, supercoiled plasmid DNA, and the substituted quinoline compound at various concentrations.

-

Add Topoisomerase I to each reaction tube. Include a control reaction without the enzyme and a control reaction without the inhibitor.

-

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding loading dye containing SDS.

-

Agarose Gel Electrophoresis:

-

Load the samples onto an agarose gel.

-

Run the gel in TAE buffer until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band. Quantify the band intensities to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of a substituted quinoline compound on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted quinoline compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the substituted quinoline compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis induced by a substituted quinoline compound using flow cytometry.

Materials:

-

Cells treated with the substituted quinoline compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment, harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Staining:

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive and PI negative cells are in early apoptosis.

-

Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

-

Annexin V-FITC negative and PI negative cells are viable.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Experimental Workflow: Apoptosis Detection by Flow Cytometry

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining and flow cytometry.

Conclusion

Substituted quinoline compounds represent a rich and diverse class of molecules with significant therapeutic potential. Their ability to target a wide array of cellular processes underscores their importance in drug discovery and development. A thorough understanding of their mechanisms of action, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for the continued development of novel and improved quinoline-based therapies. The visualization of key signaling pathways and experimental workflows further aids in comprehending the complex interplay between these compounds and their cellular targets. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and bringing new therapeutic solutions to patients.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 8. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]

- 9. ijmphs.com [ijmphs.com]

- 10. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties [ricerca.uniba.it]

- 13. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents | MDPI [mdpi.com]

- 14. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]

- 24. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

The Synthesis of 2-Arylquinoline-4-Carbohydrazides: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-arylquinoline-4-carbohydrazide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer and antimicrobial effects. This technical guide provides a comprehensive literature review of the synthetic methodologies for preparing these valuable compounds, with a focus on the key reactions, experimental protocols, and mechanistic insights relevant to drug development.

Synthetic Strategies for the 2-Arylquinoline Core

The synthesis of 2-arylquinoline-4-carbohydrazides typically begins with the construction of the core 2-arylquinoline-4-carboxylic acid or a corresponding ester. Several classical named reactions are employed for this purpose, with the Doebner and Pfitzinger reactions being the most prominent.

The Doebner Reaction

The Doebner reaction provides a direct route to 2-arylquinoline-4-carboxylic acids through a one-pot, three-component condensation of an aniline, an aromatic aldehyde, and pyruvic acid.[1][2] This method is valued for its operational simplicity and the ability to introduce diverse aryl groups at the 2-position.

Reaction Scheme:

Figure 1: General scheme of the Doebner reaction.

Experimental Protocol: Synthesis of 2-(2'-Nitrophenyl)-quinoline-4-carboxylic Acid via Doebner Reaction [2]

-

A mixture of aniline (0.01 mol), 2-nitrobenzaldehyde (0.01 mol), and pyruvic acid (0.01 mol) is refluxed in ethanol (20 ml) for 3 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is recrystallized from ethanol to yield the pure 2-(2'-nitrophenyl)-quinoline-4-carboxylic acid.

Recent advancements in the Doebner reaction have focused on improving yields and reaction conditions, particularly for anilines bearing electron-withdrawing groups. The use of catalysts like BF3·THF has been shown to be effective.[3] One-pot procedures under solvent-free conditions using novel catalysts have also been reported to give high yields in short reaction times.

| Aryl Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |

| Benzaldehyde | Trifluoroacetic acid | Ethanol | 3 h | - | [4] |

| Various Benzaldehydes | Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride | None | 12-30 min | 84-93 | |

| Benzaldehyde | BF3·THF | - | 21 h | 82 | [3] |

Table 1: Selected examples of Doebner reaction conditions and yields for the synthesis of 2-arylquinoline-4-carboxylic acids.

The Pfitzinger Reaction

The Pfitzinger (or Pfitzinger-Borsche) reaction offers an alternative and versatile route, involving the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6] This reaction is particularly useful for accessing a variety of substituents on the quinoline core.

Reaction Scheme:

Figure 2: General scheme of the Pfitzinger reaction.

Experimental Protocol: General Synthesis of Quinoline-4-carboxylic Acids via Pfitzinger Reaction [7]

-

A solution of the appropriate ketone (0.07 mol), isatin (0.07 mol), and potassium hydroxide (0.2 mol) in ethanol (25 ml) is refluxed for 24 hours.

-

After cooling, the majority of the solvent is removed by distillation.

-

Water is added to the residue to dissolve the potassium salt of the product.

-

Neutral impurities are removed by extraction with diethyl ether.

-

The aqueous layer is acidified with acetic acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

Microwave-assisted Pfitzinger reactions have been shown to significantly reduce reaction times. For instance, the reaction of isatin with malonic acid in acetic acid under microwave irradiation yields the product in just 15 minutes with a 68% yield.

| Carbonyl Compound | Base | Solvent | Time | Yield (%) | Reference |

| Indophenazino fused carbazole | Potassium hydroxide | Ethanol | 24 h | Moderate to good | [7] |

| 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | Potassium hydroxide | Water | 9 min (MW) | - | [8] |

| Malonic Acid | - | Acetic Acid | 15 min (MW) | 68 |

Table 2: Selected examples of Pfitzinger reaction conditions and yields.

Formation of the Carbohydrazide Moiety

The final step in the synthesis of the target compounds is the conversion of the 2-arylquinoline-4-carboxylic acid or its corresponding ester into the 2-arylquinoline-4-carbohydrazide. This is typically achieved through hydrazinolysis.

Hydrazinolysis of Esters

A common and efficient method involves the reaction of a 2-arylquinoline-4-carboxylate ester with hydrazine hydrate. The ester is often prepared in a preceding step from the carboxylic acid.

Reaction Scheme:

Figure 3: Hydrazinolysis of a carboxylate ester.

Experimental Protocol: Synthesis of 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide [9]

-

Substituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester is refluxed with hydrazine monohydrate in absolute ethanol.

-

The reaction is monitored until completion.

-

Upon cooling, the product precipitates and is collected by filtration.

-

The crude carbohydrazide can be purified by recrystallization.

Conversion from Carboxylic Acid via Acyl Chloride

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which is then treated with hydrazine.

Experimental Protocol: Synthesis of Quinoline-2-carbohydrazide [10]

-

Acyl Chloride Formation: Quinoline-2-carboxylic acid (0.015 mol) is mixed with thionyl chloride (2 mL) and refluxed for two hours.

-

After cooling, excess thionyl chloride is removed, and 5 mL of absolute ethanol is added, followed by refluxing for an additional two hours to form the ethyl ester.

-

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to yield the carbohydrazide.

Biological Activity and Signaling Pathways

2-Arylquinoline-4-carbohydrazide derivatives have emerged as promising anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival.

EGFR Kinase Inhibition and Apoptosis Induction

Certain 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[11][12] Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis. Compound 6h from this series was shown to induce G1 phase cell cycle arrest and promote apoptosis by upregulating p53 and caspase-9.[11]

Figure 4: Proposed signaling pathway for anticancer activity.

Cell Cycle Arrest via p27kip1 Upregulation

Other quinoline-based hydrazide-hydrazones have been shown to exert their anticancer effects by inducing G1 cell cycle arrest through the upregulation of the cyclin-dependent kinase inhibitor p27kip1.[13] This protein plays a crucial role in regulating the transition from the G0 to the S phase of the cell cycle.

Figure 5: G1 cell cycle arrest mediated by p27kip1.

Conclusion

The synthesis of 2-arylquinoline-4-carbohydrazides is well-established, primarily relying on robust methods like the Doebner and Pfitzinger reactions for the construction of the quinoline core, followed by straightforward hydrazinolysis. The versatility of these synthetic routes allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The potent and specific anticancer activities demonstrated by these molecules, through mechanisms such as EGFR inhibition and cell cycle modulation, underscore their potential as valuable leads in the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to further explore and exploit this promising chemical scaffold.

References

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]